beta-Chloralose

Vue d'ensemble

Description

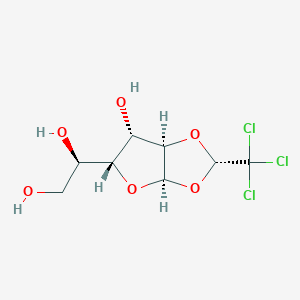

Alphachloralose, also known as chloralose-alpha or glucochloralose, belongs to the class of organic compounds known as monosaccharides. Monosaccharides are compounds containing one carbohydrate unit not glycosidically linked to another such unit, and no set of two or more glycosidically linked carbohydrate units. Monosaccharides have the general formula CnH2nOn. Alphachloralose exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, alphachloralose is primarily located in the cytoplasm.

A derivative of CHLORAL HYDRATE that was used as a sedative but has been replaced by safer and more effective drugs. Its most common use is as a general anesthetic in animal experiments.

Applications De Recherche Scientifique

Recherche en neurosciences

beta-Chloralose : est largement utilisé en neurosciences pour ses propriétés anesthésiques, en particulier dans les études animales . Il permet de maintenir des conditions physiologiques stables tout en fournissant un niveau d’anesthésie qui préserve les réponses réflexes. Ceci est crucial pour les études impliquant des enregistrements électrophysiologiques et la cartographie cérébrale, où des réponses neuronales naturelles sont nécessaires pour des données précises.

Études du comportement animal

Dans le domaine de l’éthologie, This compound est utilisé pour induire la sédation chez les animaux sans altérer significativement leur comportement . Ceci est particulièrement utile dans les études observationnelles où les chercheurs visent à comprendre les comportements naturels sans l’interférence qui peut être causée par des anesthésiques plus puissants.

Diagnostic médical

Bien que ce ne soit pas une application principale, This compound a été exploré en diagnostic médical comme agent sédatif lors de certaines procédures . Son utilisation est limitée en raison de la disponibilité d’alternatives plus efficaces et plus sûres.

Recherche agricole

This compound : a été étudié pour son utilisation potentielle dans la recherche agricole, en particulier dans l’étude du comportement des ravageurs et des stratégies de lutte . Comprendre comment les ravageurs interagissent avec leur environnement peut conduire au développement de techniques de lutte antiparasitaire plus efficaces.

Sciences de l’environnement

La recherche sur l’impact environnemental des produits chimiques inclut souvent This compound en raison de son utilisation comme pesticide . Les études peuvent se concentrer sur sa persistance dans l’environnement, ses effets sur les espèces non ciblées et ses produits de dégradation.

Pharmacologie et toxicologie

Dans les études pharmacologiques et toxicologiques, This compound est d’intérêt en raison de ses propriétés toxiques et de son potentiel en tant que rodenticide . La recherche dans ce domaine vise à comprendre son mécanisme d’action, ses effets sur divers systèmes biologiques et le traitement des intoxications accidentelles ou intentionnelles.

Synthèse chimique

This compound : est également important dans le domaine de la synthèse chimique, où il est utilisé comme composé de référence ou comme matière de départ pour la synthèse d’autres molécules complexes .

Médecine vétérinaire

En tant qu’anesthésique, This compound est utilisé en médecine vétérinaire pour les chirurgies et les procédures qui nécessitent que l’animal soit immobilisé sans sédation profonde . Ceci permet une récupération rapide et un impact minimal sur l’état physiologique de l’animal.

Safety and Hazards

Mécanisme D'action

Target of Action

Beta-Chloralose, also known as cloral betaine, is a sedative-hypnotic drug It primarily targets the central nervous system (CNS) and peripheral nervous system (PNS)

Mode of Action

As a sedative-hypnotic drug, it likely works by slowing down certain types of cell activity in the cns and pns, which can help control various physiological processes .

Pharmacokinetics

It’s known that this compound is highly soluble in water, which suggests it could have good bioavailability .

Result of Action

The primary result of this compound’s action is its sedative-hypnotic effect. By slowing down certain types of cell activity in the CNS and PNS, it can induce sedation and hypnosis . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by the hydration status of the body . Additionally, its stability and efficacy could be influenced by factors such as temperature, pH, and the presence of other substances in the body.

Propriétés

IUPAC Name |

(1R)-1-[(2S,3aR,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2-,3+,4-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYGBLRPYBAHRT-GVUNPQSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)O[C@H](O2)C(Cl)(Cl)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046575 | |

| Record name | beta-Chloralose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16376-36-6 | |

| Record name | 1,2-O-[(1S)-2,2,2-Trichloroethylidene]-α-D-glucofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16376-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Chloralose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016376366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Chloralose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-CHLORALOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CUN2U7N0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

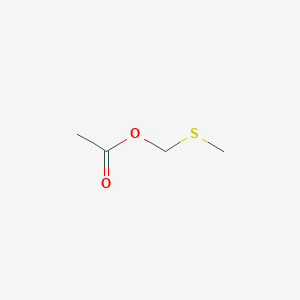

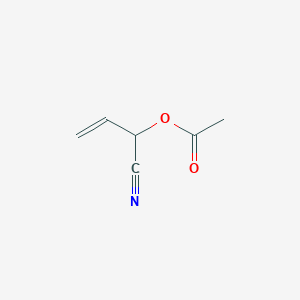

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

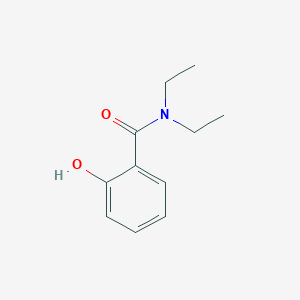

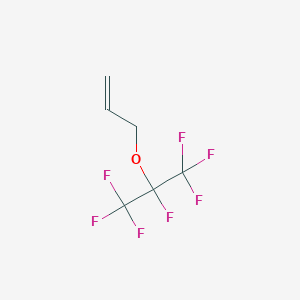

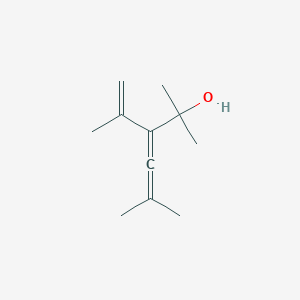

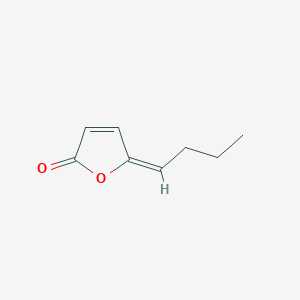

Feasible Synthetic Routes

Q1: What is the main difference in the biological activity of α-chloralose and β-chloralose?

A1: While both α-chloralose and β-chloralose are isomers, they exhibit different effects on biological systems. Research suggests that α-chloralose acts as a general anesthetic, primarily impacting the central region of phosphatidylcholine membranes []. In contrast, β-chloralose shows minimal impact on bilayer order and does not appear to have significant anesthetic properties [].

Q2: Are there any studies on the structural properties of β-chloralose?

A2: Although research specifically focusing on β-chloralose is limited, one study provides insights into the structural characteristics of its isomer, α-chloralose []. This study investigated the interaction of α-chloralose with periodic acid, offering insights into its chemical constitution []. Further research would be needed to directly address the structural properties of β-chloralose.

Q3: Does β-chloralose share the same anticonvulsant activity as α-chloralose?

A3: While α-chloralose has demonstrated anticonvulsant activity in rats [], the research provided does not offer data on the anticonvulsant properties of β-chloralose. Further investigation is needed to determine if β-chloralose shares this characteristic.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate](/img/structure/B100502.png)

![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)